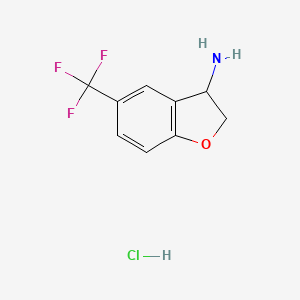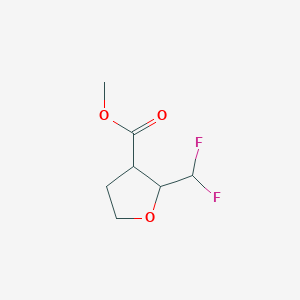
Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . This compound is known for its high purity and unique reactivity, making it a valuable asset in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction provides the desired product in good yield under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological studies to investigate its effects on various biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is known to exert its effects through binding to specific receptors and enzymes, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: This compound shares a similar pyrrole structure but lacks the cyano and carboxamido groups.
Methyl 2-nitrophenylacetic acid: Used in the synthesis of Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate, it has different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and properties. These features make it particularly valuable in specialized applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
methyl 3-[(4-cyano-1H-pyrrole-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C10H11N3O3/c1-16-9(14)2-3-12-10(15)8-4-7(5-11)6-13-8/h4,6,13H,2-3H2,1H3,(H,12,15) |
InChI-Schlüssel |
SOGXLWDPUSNLRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCNC(=O)C1=CC(=CN1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)



![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)

![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)

![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)


![2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11789364.png)

